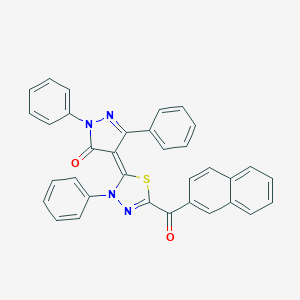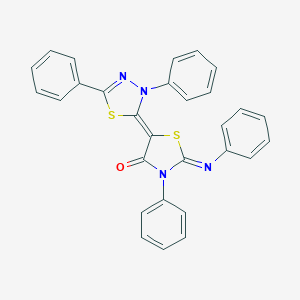![molecular formula C27H32N2O3 B283159 2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide](/img/structure/B283159.png)
2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide, commonly known as BMEA, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. BMEA belongs to the class of diphenylacetamide compounds and has shown promising results in various research studies.
作用機序
The exact mechanism of action of BMEA is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
BMEA has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, as well as to have potential anti-cancer properties. BMEA has also been shown to have effects on the cardiovascular system, including reducing blood pressure and improving blood flow.
実験室実験の利点と制限
One advantage of using BMEA in lab experiments is its potential for use in medicinal chemistry research. It has shown promising results in various studies and could potentially be developed into a new drug or treatment. However, there are also limitations to using BMEA in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on BMEA. One potential area of research is in the development of new drugs or treatments based on the compound. Another area of research could be in further understanding the mechanism of action of BMEA and its potential applications in treating various medical conditions. Additionally, more research is needed to fully understand the potential toxicity and limitations of using BMEA in lab experiments.
合成法
The synthesis of BMEA involves the reaction of 2-{4-[(chloromethyl)-2-ethoxyphenoxy]-N,N-diphenylacetamide with butylamine. This reaction results in the formation of BMEA as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
BMEA has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. BMEA has also been studied for its potential use as a diagnostic tool for certain medical conditions.
特性
分子式 |
C27H32N2O3 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC名 |
2-[4-(butylaminomethyl)-2-ethoxyphenoxy]-N,N-diphenylacetamide |
InChI |
InChI=1S/C27H32N2O3/c1-3-5-18-28-20-22-16-17-25(26(19-22)31-4-2)32-21-27(30)29(23-12-8-6-9-13-23)24-14-10-7-11-15-24/h6-17,19,28H,3-5,18,20-21H2,1-2H3 |
InChIキー |
OBTLJBQAMUXZCJ-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC(=C(C=C1)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
正規SMILES |
CCCCNCC1=CC(=C(C=C1)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)

![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)
![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)
![2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283085.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)

![4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)
